2-Iodo-N-isopropyl-3-methylbenzamide
Description
2-Iodo-N-isopropyl-3-methylbenzamide is a benzamide derivative featuring an iodine substituent at the 2-position, a methyl group at the 3-position, and an isopropylamide functional group. It is synthesized via the reaction of 3-methylbenzoyl chloride with isopropylamine in dichloromethane, using triethylamine as a base . The compound is isolated as a white solid with a melting point of 117.2–117.8 °C. Characterization includes:
- IR Spectroscopy: Peaks at 1648 cm⁻¹ (C=O stretch) and 745 cm⁻¹ (C–I bond) .
- NMR: δ 8.08–8.02 (m, aromatic H), δ 4.57–4.44 (m, isopropyl CH), δ 2.80 (s, methyl CH₃) .
- HRMS: Confirmed molecular formula C₁₁H₁₅INO ([M + H]⁺: 304.0193) .
This compound exhibits reactivity with meta-chloroperbenzoic acid (m-CPBA) in acetonitrile, yielding a functionalized product in 71% efficiency, indicating its utility in oxidation or halogenation reactions .
Properties
IUPAC Name |
2-iodo-3-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-7(2)13-11(14)9-6-4-5-8(3)10(9)12/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVKAEFHFZUYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-isopropyl-3-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methylbenzamide.
Isopropylation: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride (C3H7Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product by precisely controlling reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-isopropyl-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Iodo-N-isopropyl-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Iodo-N-isopropyl-3-methylbenzamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific proteins or enzymes, altering their activity. The iodine atom can play a crucial role in these interactions due to its size and electronegativity, which can influence binding affinity and specificity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Methyl vs. Methoxy: The methyl group in this compound is electron-donating, stabilizing the aromatic ring via hyperconjugation.
- Halogen Substitution : Bromine in 5-Bromo-2-iodo-N-isopropylbenzamide introduces a bulky, electron-withdrawing group, which may alter reactivity in cross-coupling reactions compared to the methyl-substituted analog .
Spectroscopic Distinctions
- IR/NMR Shifts : The methyl group in this compound results in a δ 2.80 singlet in ¹H NMR, whereas methoxy substituents (e.g., in 5-methoxy analog) would show δ ~3.8 for OCH₃. Bromine in the 5-Bromo analog may downfield-shift adjacent aromatic protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
